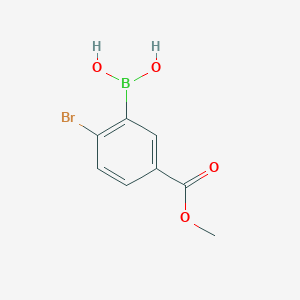
3,4-Dichlorophenylisocyanide dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorophenylisocyanide dichloride is a chemical compound known for its use as an intermediate in organic synthesis. It is a solid substance that ranges in color from white to yellow and is known to be an irritant to tissues, including eyes and mucous membranes . This compound is utilized in various industrial applications, particularly in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dichlorophenylisocyanide dichloride typically involves the reaction of 3,4-dichloroaniline with phosgene in the presence of a solvent such as toluene. The reaction is carried out under controlled temperature conditions, usually between 0 to 3°C, to ensure the stability of the intermediate products . The process involves the continuous introduction of phosgene and subsequent heating to facilitate the reaction, resulting in the release of hydrogen chloride and phosgene gases, which are absorbed using toluene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction vessel with adequate cooling and heating systems to maintain the desired temperature range. The gases released during the reaction are managed using appropriate absorption and treatment systems to ensure safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dichlorophenylisocyanide dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanide group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new chemical entities.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Reaction Conditions: These reactions typically require controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with amines can produce urea derivatives, while reactions with alcohols can yield carbamate esters .
Applications De Recherche Scientifique
3,4-Dichlorophenylisocyanide dichloride has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichlorophenylisocyanide dichloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in the synthesis of enzyme inhibitors, the compound interacts with the active sites of enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
- 3,4-Dichlorophenyl isocyanate
- 4-Chlorophenyl isocyanate
- 3-Chlorophenyl isocyanate
Comparison: 3,4-Dichlorophenylisocyanide dichloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the production of herbicides and pharmaceuticals .
Propriétés
IUPAC Name |
1,1-dichloro-N-(3,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4N/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDQFPMNAMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)

![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)










